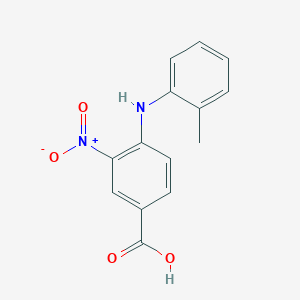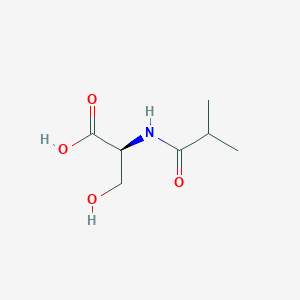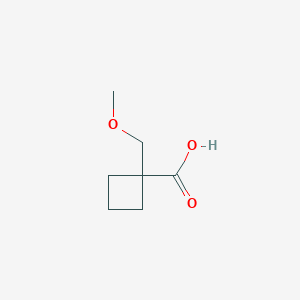![molecular formula C14H19FN2O2 B1387286 4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol CAS No. 1171980-21-4](/img/structure/B1387286.png)
4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol
Overview
Description
4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol is a chemical compound with the molecular formula C14H19FN2O2 and a molecular weight of 266.31 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a tetrahydrofuran-3-ol moiety . It is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
. Specific synthetic routes and reaction conditions may vary, but common methods include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of Tetrahydrofuran-3-ol Moiety: The final step involves the attachment of the tetrahydrofuran-3-ol moiety through nucleophilic substitution or addition reactions.
Chemical Reactions Analysis
4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in pharmaceutical testing and development.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of various pharmaceuticals and chemical compounds.
Biological Studies: It is employed in studies investigating the biological activity and pharmacokinetics of related compounds.
Mechanism of Action
The mechanism of action of 4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as receptors, enzymes, or transporters. The fluorophenyl group and piperazine ring are known to play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol can be compared with other similar compounds, such as:
4-[4-(2-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol: This compound has a similar structure but with a fluorine atom at a different position on the phenyl ring.
4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrahydrofuran-3-ol moiety, which may confer distinct biological and chemical properties .
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c15-11-1-3-12(4-2-11)16-5-7-17(8-6-16)13-9-19-10-14(13)18/h1-4,13-14,18H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOIHAAJBOHFLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2COCC2O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]ethanamine](/img/structure/B1387210.png)
![2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1387212.png)
![3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide](/img/structure/B1387213.png)






